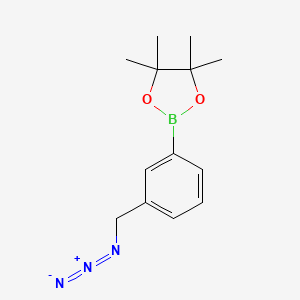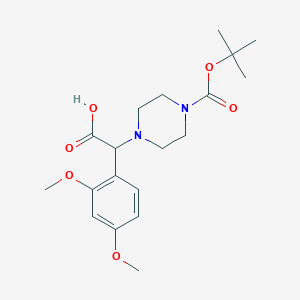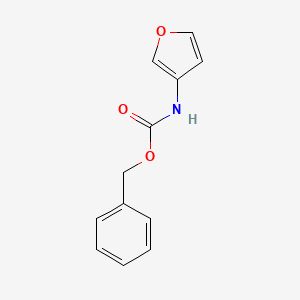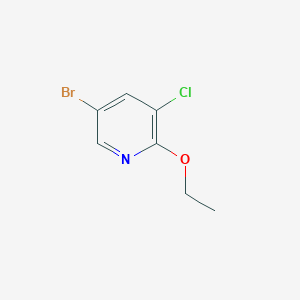
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Descripción general
Descripción
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (hereafter referred to as 2-AMP-TMD) is an organoboron compound that has been used for a variety of scientific research applications, primarily in the field of organic synthesis. It is a versatile reagent that can be used to synthesize a variety of compounds, including those with nitrogen heterocycles, such as pyridines and quinolines. Additionally, 2-AMP-TMD can be used for the synthesis of fluorinated compounds, such as fluoroquinolines, and for the preparation of polymers.
Aplicaciones Científicas De Investigación
Material Sciences: Cross-Linking Agent
Organic azides, such as the one , are known for their reactivity and efficiency as cross-linkers in material sciences . They can be thermally activated or photolyzed to release nitrogen, leading to highly reactive nitrenes. These nitrenes are efficient in polymer crosslinking, which is crucial for altering the physical properties of polymers. This process enhances the performance of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs).
Energetic Materials
Due to their ability to release a considerable amount of energy upon decomposition, organic azides are explored as components in highly energetic materials . The azide group’s propensity for nitrogen release makes it a candidate for applications requiring high-energy outputs, such as propellants and explosives.
Heterocyclic Chemistry: Synthesis of Triazoles
The azide group in this compound can undergo regioselective copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to yield 1,2,3-triazoles . This reaction is a cornerstone in heterocyclic chemistry, as triazoles are a significant class of compounds with various pharmaceutical and agricultural applications.
Organic Synthesis: Nitrene Insertion
The thermal decomposition of azides to form nitrenes can be harnessed in organic synthesis for nitrene insertion reactions . These reactions are used to introduce nitrogen atoms into organic molecules, creating amines or amides, which are valuable functional groups in organic chemistry.
Polymer Chemistry: Thermosets
In polymer chemistry, organic azides are employed to create thermosets . Thermosets are polymers that are irreversibly cured from a soft solid or viscous liquid to a hard solid, and the azide functionality can be used to initiate this curing process.
Photochemistry: Light-Induced Reactions
The azide group is photosensitive and can undergo photolysis, leading to the generation of reactive nitrenes . This property is exploited in photochemistry to drive light-induced reactions, which are essential in the development of photoresists and other light-sensitive materials.
Catalysis: Aza-Wittig Reaction
Organic azides can participate in the aza-Wittig reaction, which is a method for the synthesis of imines from azides and phosphorus ylides . This reaction is valuable in catalysis and the synthesis of various nitrogen-containing compounds.
Medicinal Chemistry: Drug Development
The azide functionality is a versatile handle in medicinal chemistry for the development of new drugs . It can be used for bioconjugation, where the azide group reacts with an alkyne-tagged biomolecule in the presence of a copper catalyst, forming a stable triazole linkage. This click chemistry approach is widely used in the design of targeted drug delivery systems and diagnostics.
Propiedades
IUPAC Name |
2-[3-(azidomethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)11-7-5-6-10(8-11)9-16-17-15/h5-8H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDQTYXZPDJNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Azidomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![5-Bromo-2',3',5',6'-tetrahydrospiro-[indoline-3,4'-pyran]](/img/structure/B1528032.png)
![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![4-Aza-spiro[2.4]heptane-4-carboxylic acid tert-butyl ester](/img/structure/B1528034.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)

![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)

![7-Azaspiro[3.5]nonane hydrochloride](/img/structure/B1528051.png)

![7-(Tert-butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1528054.png)